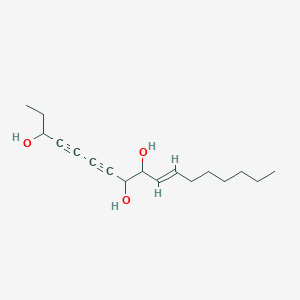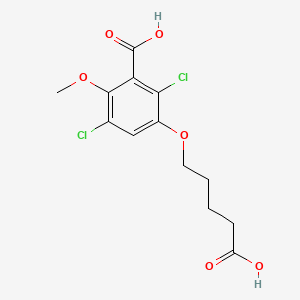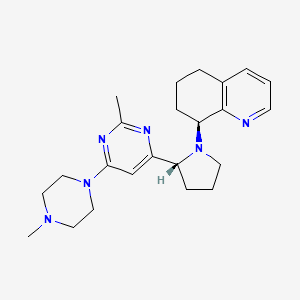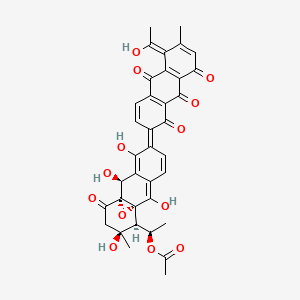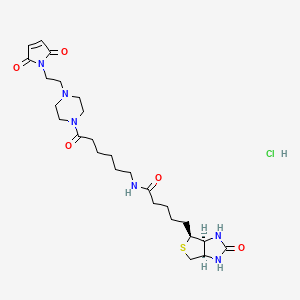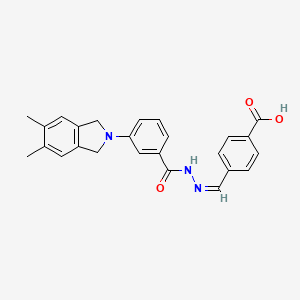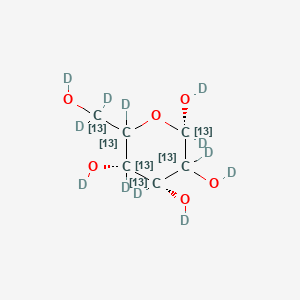
alpha-D-glucose-13C6,d12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-glucose-13C6,d12: is a compound that is isotopically labeled with both carbon-13 and deuterium. This labeling makes it a valuable tool in various scientific research fields, particularly in metabolic studies and tracer experiments. The compound is a derivative of alpha-D-glucose, a naturally occurring sugar that plays a crucial role in energy metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-glucose-13C6,d12 involves the incorporation of carbon-13 and deuterium into the glucose molecule. This can be achieved through several synthetic routes, including:
Chemical Synthesis: This method involves the chemical modification of glucose using isotopically labeled reagents.
Enzymatic Synthesis: Enzymes can be used to catalyze the incorporation of isotopes into glucose.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis. The process includes:
Isotopic Labeling: The starting materials are isotopically labeled with carbon-13 and deuterium.
Chemical Reactions: These labeled materials undergo a series of chemical reactions to form the final product.
Purification: The product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
化学反応の分析
Types of Reactions
Alpha-D-glucose-13C6,d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid or glucaric acid.
Reduction: Reduction reactions can convert the compound into sorbitol or mannitol.
Substitution: Substitution reactions can introduce different functional groups into the glucose molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include gluconic acid, glucaric acid, sorbitol, and mannitol .
科学的研究の応用
Alpha-D-glucose-13C6,d12 has a wide range of scientific research applications, including:
Metabolic Studies: The compound is used as a tracer to study glucose metabolism in cells and organisms.
Drug Development: It is used in the development of new drugs by studying the pharmacokinetics and pharmacodynamics of glucose analogs.
Biological Research: The compound is used to investigate the role of glucose in various biological processes, such as energy production and cellular signaling.
Industrial Applications: It is used in the production of isotopically labeled compounds for various industrial applications.
作用機序
The mechanism of action of alpha-D-glucose-13C6,d12 involves its incorporation into metabolic pathways. The compound is metabolized similarly to natural glucose, allowing researchers to trace its movement and transformation within biological systems. The isotopic labels (carbon-13 and deuterium) provide a means to track the compound using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
類似化合物との比較
Similar Compounds
D-Glucose-13C6: This compound is labeled only with carbon-13 and is used for similar applications in metabolic studies.
D-Glucose-d7: This compound is labeled only with deuterium and is used in studies requiring deuterium labeling.
D-Glucose-13C6,d7: This compound is labeled with both carbon-13 and deuterium, similar to alpha-D-glucose-13C6,d12, but with different isotopic distribution.
Uniqueness
This compound is unique due to its dual labeling with both carbon-13 and deuterium.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
198.19 g/mol |
IUPAC名 |
(2S,4R,5S)-2,3,4,5,6-pentadeuterio-2,3,4,5-tetradeuteriooxy-6-[dideuterio(deuteriooxy)(113C)methyl](2,3,4,5,6-13C5)oxane |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4-,5?,6+/m1/s1/i1+1D2,2+1D,3+1D,4+1D,5+1D,6+1D,7D,8D,9D,10D,11D |
InChIキー |
WQZGKKKJIJFFOK-TVEWNQQSSA-N |
異性体SMILES |
[2H][13C@]1([13C@]([13C](O[13C@]([13C]1([2H])O[2H])([2H])O[2H])([2H])[13C]([2H])([2H])O[2H])([2H])O[2H])O[2H] |
正規SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
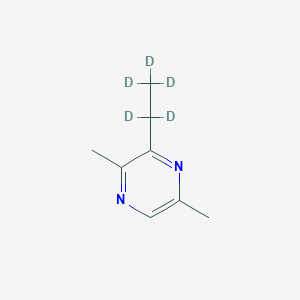
![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)

